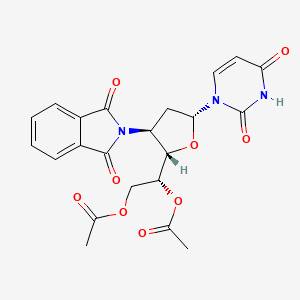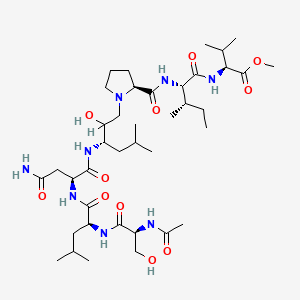
9H-Carbazole-2-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole-2-ethanamine is an organic compound with the molecular formula C14H14N2. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its unique structural properties, which make it a valuable component in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-2-ethanamine typically involves the introduction of an amino group onto the rigid structure of the carbazole conjugate. One common method is the electro-polymerization of carbazole derivatives. This process involves the use of specific reagents and conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electro-polymerization techniques. These methods are optimized to ensure high yield and purity of the compound. The use of advanced catalytic systems and reaction conditions helps in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
9H-Carbazole-2-ethanamine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of amine derivatives .
Wissenschaftliche Forschungsanwendungen
9H-Carbazole-2-ethanamine has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various polymers and as a building block for complex organic molecules.
Biology: It is used in the development of biosensors and as a probe for studying biological processes.
Wirkmechanismus
The mechanism of action of 9H-Carbazole-2-ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as a mediator in electron transfer processes, which is crucial for its applications in biosensors and optoelectronic devices. The presence of the amino group enhances its binding affinity to various targets, making it a versatile compound for different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Carbazole: A parent compound with similar structural properties but lacks the amino group.
2-Aminobiphenyl: A compound with a similar amino group but different structural framework.
N-Vinylcarbazole: A derivative used in the production of polymers with unique optoelectronic properties.
Uniqueness
9H-Carbazole-2-ethanamine is unique due to the presence of both the carbazole moiety and the amino group. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
67777-62-2 |
|---|---|
Molekularformel |
C14H14N2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-(9H-carbazol-2-yl)ethanamine |
InChI |
InChI=1S/C14H14N2/c15-8-7-10-5-6-12-11-3-1-2-4-13(11)16-14(12)9-10/h1-6,9,16H,7-8,15H2 |
InChI-Schlüssel |
LNRTZXJBLJXDSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















